3-(Chlormethyl)-[1,2,4]triazolo[4,3-b]pyridazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazole ring fused to a pyridazine ring with a chloromethyl group at the 3-position.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound and its derivatives have shown promise as antibacterial and anticancer agents.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It has been used as a scaffold for the design of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
Target of Action
The primary target of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells
Result of Action
The inhibition of CDK2 by 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine leads to significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . This results in the inhibition of cell proliferation, particularly in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-hydrazinylpyridazine with chloroacetaldehyde in the presence of a base, leading to the formation of the desired triazolo[4,3-b]pyridazine ring system .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, primary amines, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include triazolo[4,3-b]pyridazine derivatives with various functional groups replacing the chloromethyl group.
Oxidation Products: Depending on the conditions, oxidation can lead to the formation of triazolo[4,3-b]pyridazine derivatives with oxidized functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar in structure but with a trifluoromethyl group instead of a chloromethyl group.
3-(Methyl)-[1,2,4]triazolo[4,3-b]pyridazine:
Uniqueness
3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the chloromethyl group, which provides a reactive site for further functionalization. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties .
Biologische Aktivität
3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its structural characteristics and the pharmacological properties associated with triazolo-pyridazines.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridazine ring, with a chloromethyl group at the 3-position. Its molecular formula is C7H6ClN5, and it has a molecular weight of 167.60 g/mol. The presence of the chlorine atom enhances its reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives, including 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine. Research indicates that various derivatives exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, a related compound demonstrated IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells, indicating potent inhibitory activity against c-Met kinase, which is crucial in tumor progression and metastasis .
The mechanism through which 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine exerts its biological effects involves interaction with specific kinases like c-Met. The inhibition of these kinases leads to reduced cell proliferation and increased apoptosis in cancer cells .
Pharmacological Studies
Pharmacological evaluations have shown that compounds in this class can modulate various biological pathways:
- Cytotoxicity Assays : The cytotoxic effects were assessed using the MTT assay across multiple cell lines.
- Kinase Inhibition : Compounds exhibited varying degrees of kinase inhibition with some showing comparable efficacy to established inhibitors like Foretinib.
Case Study 1: In Vitro Evaluation
A study synthesized several triazolo-pyridazine derivatives and evaluated their biological activities. The most promising derivative exhibited significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values below 5 μM. These findings suggest that modifications in the chemical structure can enhance biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR revealed that specific substituents on the triazole or pyridazine rings could significantly affect the compound's biological activity. For instance, substituents that improved lipophilicity were correlated with enhanced anticancer activity .
Data Tables
Compound | Cell Line | IC50 (μM) | Kinase Target |
---|---|---|---|
Compound 12e | A549 | 1.06 ± 0.16 | c-Met |
Compound 12e | MCF-7 | 1.23 ± 0.18 | c-Met |
Compound 12e | HeLa | 2.73 ± 0.33 | c-Met |
Eigenschaften
IUPAC Name |
3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPYQKGZOZIEDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935364-19-4 |
Source
|
Record name | 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.